2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of 2-aminophenols with aldehydes in the presence of catalysts such as samarium triflate under mild reaction conditions . Another method includes the reaction of ortho-substituted anilines with functionalized orthoesters, yielding benzoxazole derivatives . Additionally, the combination of sulfur and DABCO promotes a reductive coupling/annulation of ortho-nitrophenols or ortho-nitroanilines with benzaldehydes .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles, such as aqueous medium reactions, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated benzoxazole derivatives.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its fluorescent properties make it useful for imaging applications, where it can bind to specific cellular components and emit light upon excitation .
Comparison with Similar Compounds
Similar Compounds
2-(Carboxy(hydroxy)methyl)-4-(ethoxycarbonyl)benzo[d]oxazole: Similar structure but with different substitution pattern on the benzoxazole ring.
2-Arylbenzo[d]oxazole: Contains an aryl group instead of the carboxy(hydroxy)methyl and ethoxycarbonyl groups.
Benzothiazole: Similar heterocyclic structure but with a sulfur atom replacing the oxygen atom in the oxazole ring.
Uniqueness
The presence of both carboxy(hydroxy)methyl and ethoxycarbonyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H11NO6 |
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Molecular Weight |
265.22 g/mol |
IUPAC Name |
2-(7-ethoxycarbonyl-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C12H11NO6/c1-2-18-12(17)6-4-3-5-7-9(6)19-10(13-7)8(14)11(15)16/h3-5,8,14H,2H2,1H3,(H,15,16) |
InChI Key |
QZQDCJMFQOFRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
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